![molecular formula C7H8ClN3O B1271419 3-Amino-1-(4-chlorophenyl)urea CAS No. 69194-89-4](/img/structure/B1271419.png)
3-Amino-1-(4-chlorophenyl)urea
Overview
Description
3-Amino-1-(4-chlorophenyl)urea is a compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for 3-Amino-1-(4-chlorophenyl)urea is 1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-1-(4-chlorophenyl)urea is a solid compound . It has a molecular weight of 185.61 .Scientific Research Applications
Pharmaceutical Research
3-Amino-1-(4-chlorophenyl)urea shows promise in pharmaceutical research due to its structural similarity to biologically active compounds. It could serve as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting diseases where urea derivatives are known to be effective. Its potential applications include the development of antiviral, anti-inflammatory, and anticancer agents .
Agricultural Chemistry
In agriculture, this compound could be explored for the development of new pesticides or herbicides. Its urea moiety might interact with various enzymes or receptors in pests, leading to the design of compounds that are more selective and environmentally friendly.
Safety and Hazards
Mechanism of Action
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Urea derivatives typically work by interacting with their target receptors, leading to changes in cellular processes .
Biochemical Pathways
Urea derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives can increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
Some urea derivatives have shown inhibitory activity against certain viruses .
Action Environment
The stability and efficacy of urea derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374059 | |
Record name | 3-amino-1-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-chlorophenyl)urea | |
CAS RN |
69194-89-4 | |
Record name | 3-amino-1-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.